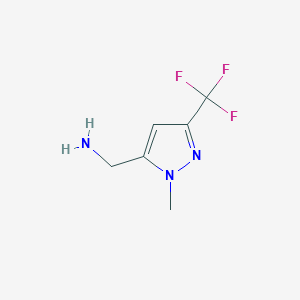
(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a trifluoromethyl group at position 3 and a methylamine group at position 5. The trifluoromethyl group imparts unique chemical properties, making this compound valuable in various fields, including medicinal chemistry and agrochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine typically involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride. This reaction is carried out in a mixture of methanol and water under reflux conditions for about 3 hours. The resulting product is then subjected to work-up and distillation to obtain the desired compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using a similar approach. The reaction is performed in large reactors with precise control over temperature and concentration to ensure high yield and purity. The use of continuous flow reactors and advanced distillation techniques can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Lithiation: The compound can be lithiated using n-butyllithium in tetrahydrofuran at low temperatures, followed by trapping with electrophiles.
Bromination: Bromination can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at room temperature.
Major Products:
Oxides: Formed through oxidation reactions.
Reduced Derivatives: Obtained from reduction reactions.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Blocks: The compound serves as a key intermediate in the synthesis of various heterocyclic compounds used in medicinal and agrochemistry.
Biology:
Enzyme Inhibition: It is used in the development of enzyme inhibitors, particularly targeting enzymes involved in metabolic pathways.
Medicine:
Drug Development: The compound is explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry:
Wirkmechanismus
The mechanism of action of (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the desired therapeutic or biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
- 3-(Trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- **N4-[1-(4-Cyanophenyl)methyl]-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2,4-quinolinedicarboxamide
Uniqueness: The presence of the trifluoromethyl group at position 3 and the methylamine group at position 5 makes (1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine unique. This specific arrangement imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are advantageous in drug design and agrochemical applications .
Eigenschaften
CAS-Nummer |
1221283-05-1 |
|---|---|
Molekularformel |
C6H8F3N3 |
Molekulargewicht |
179.14 g/mol |
IUPAC-Name |
[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C6H8F3N3/c1-12-4(3-10)2-5(11-12)6(7,8)9/h2H,3,10H2,1H3 |
InChI-Schlüssel |
BFJJRLFTZRCIRT-UHFFFAOYSA-N |
SMILES |
CN1C(=CC(=N1)C(F)(F)F)CN |
Kanonische SMILES |
CN1C(=CC(=N1)C(F)(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















